Phosphonodithioic acid, S,S-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonodithioic acid, S,S-diethyl ester is an organophosphorus compound with the molecular formula C4H11OPS2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
Vorbereitungsmethoden
Phosphonodithioic acid, S,S-diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction proceeds as follows:
P2S5+4C2H5OH→2(C2H5O)2PS2H+H2S
This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Phosphonodithioic acid, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonodithioic acid, S,S-diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonodithioic acid, S,S-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphonodithioic acid, S,S-diethyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Diethyl dithiophosphoric acid: Another related compound with similar uses in industry and research.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
132254-34-3 |
---|---|
Molekularformel |
C4H10OPS2+ |
Molekulargewicht |
169.2 g/mol |
IUPAC-Name |
bis(ethylsulfanyl)-oxophosphanium |
InChI |
InChI=1S/C4H10OPS2/c1-3-7-6(5)8-4-2/h3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
IAQHFQXTNCTDJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS[P+](=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.